molecular formula C22H24ClN5O B13373332 N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine

N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine

Cat. No.: B13373332
M. Wt: 409.9 g/mol
InChI Key: GQXFBVJGVQFJPW-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyridinyl group, and a morpholinyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and pyridinyl groups through nucleophilic substitution reactions. The final step involves the attachment of the morpholinyl group via a coupling reaction. Common reagents used in these steps include chlorinating agents, pyridine derivatives, and morpholine .

Industrial Production Methods

Industrial production of this compound often employs high-throughput synthesis techniques to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms are utilized to streamline the production process. These methods not only enhance the yield but also improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This modulation can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-piperidinyl)propyl]amine
  • N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-azepanyl)propyl]amine

Uniqueness

What sets N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl group, in particular, enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications .

Properties

Molecular Formula

C22H24ClN5O

Molecular Weight

409.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-6-pyridin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C22H24ClN5O/c23-19-4-2-17(3-5-19)20-16-21(18-6-9-24-10-7-18)27-22(26-20)25-8-1-11-28-12-14-29-15-13-28/h2-7,9-10,16H,1,8,11-15H2,(H,25,26,27)

InChI Key

GQXFBVJGVQFJPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC(=CC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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